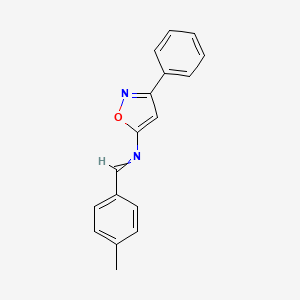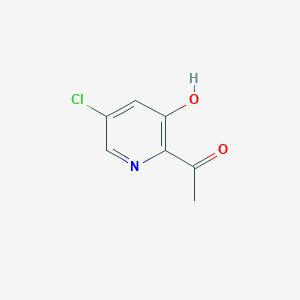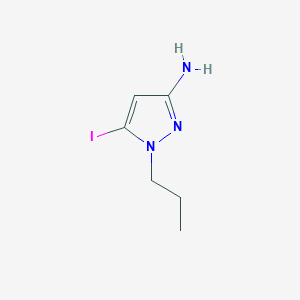
1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methanimine group attached to a 4-methylphenyl ring and a 3-phenyl-1,2-oxazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine typically involves the condensation of 4-methylbenzaldehyde with 3-phenyl-1,2-oxazol-5-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction may proceed as follows:
- Dissolve 4-methylbenzaldehyde and 3-phenyl-1,2-oxazol-5-amine in an appropriate solvent (e.g., ethanol or methanol).
- Add a catalytic amount of acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to the reaction mixture.
- Heat the reaction mixture to a temperature of around 60-80°C and stir for several hours.
- After completion of the reaction, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)ethanimine
- 1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)propanimine
- 1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)butanimine
Uniqueness
1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is unique due to its specific structural features, such as the presence of both a 4-methylphenyl ring and a 3-phenyl-1,2-oxazol-5-yl group
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)12-18-17-11-16(19-20-17)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
RMEGULNNOKBOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boranyl-4-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11748161.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)

![(2R)-5-amino-2-{[(1R)-1-carboxyethyl]amino}pentanoic acid](/img/structure/B11748179.png)

![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748204.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11748211.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)

![2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748226.png)

![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
